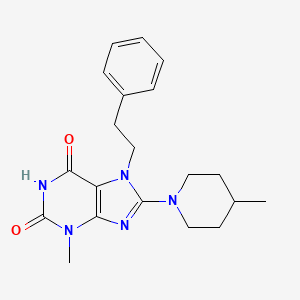

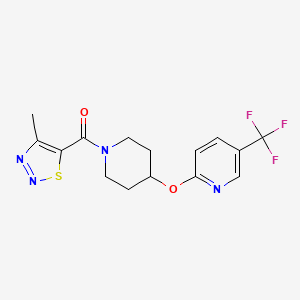

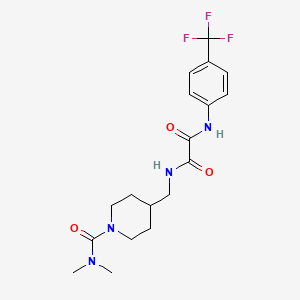

(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" is a chiral molecule that is likely to be of interest due to its potential biological activity or as an intermediate in the synthesis of pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that may include resolution of enantiomers, protection and deprotection of functional groups, and various other transformations. For example, the synthesis of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with debenzylation and ring hydrogenation steps . Another study describes the separation of enantiomers and subsequent synthesis of antilipidemic agents from optically active precursors . These methods could potentially be adapted for the synthesis of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography, which provides information on the absolute configuration of the molecules . Additionally, vibrational circular dichroism has been used to determine the absolute configuration of chiral fluoropyrrolidines, which could be relevant for confirming the stereochemistry of "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cyclopropanation, amide formation, and Schiff base formation . These reactions are crucial for constructing the core structure and introducing functional groups that are pertinent to the biological activity of the compounds. Understanding these reactions can aid in the development of a synthetic route for "(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using spectroscopic methods such as FTIR, NMR, and DFT analyses . These methods provide insights into the stability, purity, and electronic structure of the compounds, which are important for understanding their reactivity and interaction with biological targets. The intramolecular hydrogen bonding patterns observed in some compounds can influence their conformation and, consequently, their biological activity .

科学的研究の応用

Synthesis Processes and Chemical Properties

- A practical and scalable synthesis process for a related compound, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, is described, showcasing its relevance in manufacturing lymphocyte function-associated antigen 1 inhibitors (Li et al., 2012).

- Research on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally similar, indicates their potential as anti-inflammatory and analgesic agents, as well as dual inhibitors of prostaglandin and leukotriene synthesis (Ikuta et al., 1987).

- The structural analysis of a compound closely related to the title compound, tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, provides insights into its molecular configuration, including an intramolecular hydrogen bond (Weber et al., 1995).

Potential Medicinal Applications

- A study on the synthesis of N-substituted pyrrolidin-3-ylmethanamine, which includes compounds like tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, highlights its significance as a drug intermediate. The process described is simple, cost-efficient, and environmentally friendly (Geng Min, 2010).

Chemical Synthesis and Reactions

- The synthesis and biological activity of VRC3375 (N-hydroxy-3-R-butyl-3-[(2-S-(tert-butoxycarbonyl)-pyrrolidin-1-ylcarbonyl]propionamide), a peptide deformylase inhibitor, show the exploration of structure-activity relationships and potential as antibacterial agents (Jain et al., 2003).

Applications in Material Science

- Research into the synthesis of a novel poly(arylene ether ketone) and its conducting composites with polypyrrole, involving derivatives like 1,3-bis(4-fluorobenzoyl)-5-tert-butyl benzene, is significant in material science for developing electrically conductive composites (Selampinar et al., 1997).

特性

IUPAC Name |

tert-butyl N-[(3S)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20)/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZGSEIULCPYBX-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 1-(3-fluorobenzyl)pyrrolidin-3-ylcarbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![1-[2-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2529439.png)

![N-(4-methylbenzyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2529441.png)

![4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2529443.png)